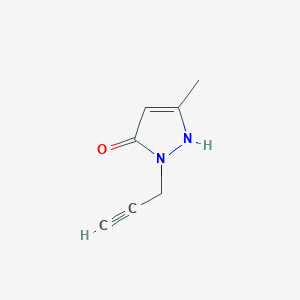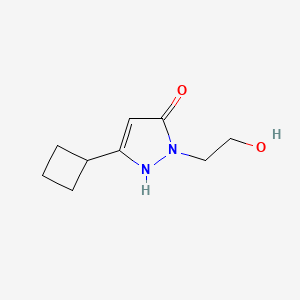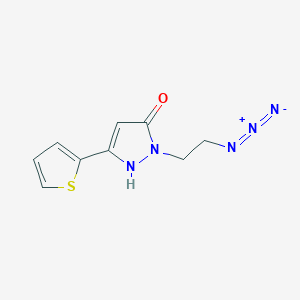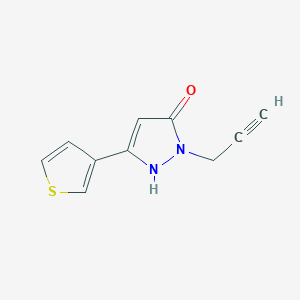![molecular formula C13H14ClN3 B1484066 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2097968-64-2](/img/structure/B1484066.png)
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (hereafter referred to as “CPP”) is a synthetic compound of pyridine and chloroethyl groups. CPP is a heterocyclic organic compound that is used in a variety of scientific applications such as drug discovery, medicinal chemistry, and biochemistry. CPP is a versatile compound with a wide range of applications due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Structural Analysis
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is part of a broader family of pyrazole derivatives. Research has delved into synthesizing and characterizing such compounds, exploring their structural nuances through various spectroscopic techniques and theoretical calculations. For example, studies have synthesized pyrazole derivatives and analyzed them using methods like NMR, IR spectroscopy, and HRMS analyses. Molecular structures have been studied through X-ray diffraction and compared with density-functional-theory (DFT) calculations. Such detailed analyses help in understanding the stability and tautomeric forms of these compounds, providing insights into their chemical behavior and potential applications (Shen et al., 2012).
Biomedical Applications
The pyrazolo[3,4-b]pyridine family, to which 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole belongs, has been extensively studied for its biomedical applications. These compounds are noted for their diversity in substituents and have been synthesized using various methods. Their biomedical applications are significant, as over 300,000 derivatives have been reported, indicating a broad spectrum of potential therapeutic uses. The compounds have been analyzed for their structural diversity and the synthetic methods employed, indicating a rich field of study with numerous possible healthcare implications (Donaire-Arias et al., 2022).
Catalytic and Chemical Applications
Compounds within the pyrazole family have also been studied for their catalytic properties. Research has focused on synthesizing unsymmetrical metal complexes derived from pyrazole and pyridine and examining their role as catalysts in reactions like ethylene oligomerization. The structure of these compounds, along with the reaction conditions such as solvent, co-catalyst, and catalyst/complex ratio, significantly influences their catalytic behavior. Such studies indicate the potential of these compounds in industrial applications, where they could serve as catalysts in various chemical reactions, enhancing efficiency and outcome (Nyamato et al., 2014).
properties
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-9-17-12-6-3-4-10(12)13(16-17)11-5-1-2-8-15-11/h1-2,5,8H,3-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPJKGTSZURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CC=N3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)





![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)
